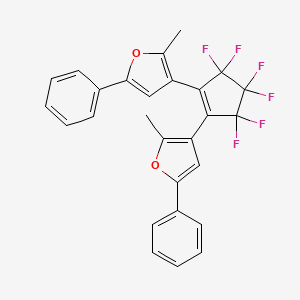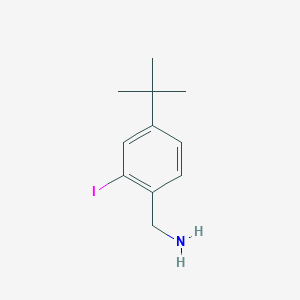![molecular formula C40H32O8P2 B12836459 (7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is a complex organic compound characterized by its unique structure, which includes two diphenylphosphine oxide groups attached to a bibenzo[d][1,3]dioxole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) typically involves multiple steps, starting with the preparation of the bibenzo[d][1,3]dioxole core. This core is then functionalized with methoxy groups and subsequently reacted with diphenylphosphine oxide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with different oxidation states, while substitution reactions can introduce new functional groups, leading to derivatives with varied properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and as a potential therapeutic agent due to its ability to interact with specific biological targets.
Medicine
In medicine, the compound’s unique structure allows it to be explored for drug development, particularly in targeting specific pathways involved in diseases.
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its functional versatility.
Mecanismo De Acción
The mechanism of action of (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine: A similar compound with slight variations in the functional groups attached to the core structure.
2-Fluorodeschloroketamine: Another compound with a similar core structure but different functional groups, leading to distinct properties and applications.
Uniqueness
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is unique due to its specific combination of functional groups and its ability to form stable complexes with metals. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C40H32O8P2 |
|---|---|
Peso molecular |
702.6 g/mol |
Nombre IUPAC |
5-diphenylphosphoryl-4-(5-diphenylphosphoryl-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C40H32O8P2/c1-43-31-23-33(49(41,27-15-7-3-8-16-27)28-17-9-4-10-18-28)35(39-37(31)45-25-47-39)36-34(24-32(44-2)38-40(36)48-26-46-38)50(42,29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-24H,25-26H2,1-2H3 |
Clave InChI |
BIKYTONGIDUCQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1OCO2)C3=C(C=C(C4=C3OCO4)OC)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
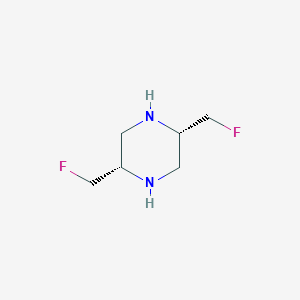
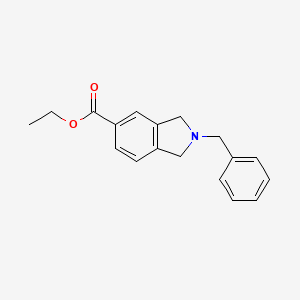


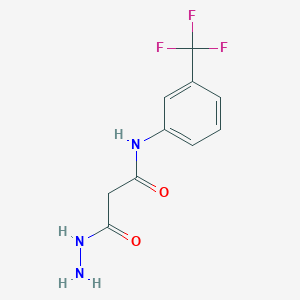

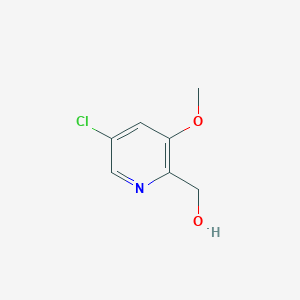

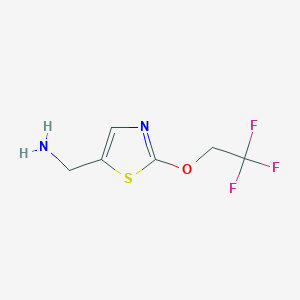
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
